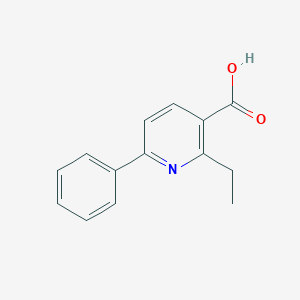

2-Ethyl-6-phenylnicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-ethyl-6-phenylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO2/c1-2-12-11(14(16)17)8-9-13(15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

DLTLOOWNZMOCJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 6 Phenylnicotinic Acid and Analogues

General Synthetic Routes to Nicotinic Acid Derivatives

The construction of the nicotinic acid core and its derivatives often begins with common, readily available precursors and employs established reaction types to build and functionalize the pyridine (B92270) ring. nih.gov

Multi-step Preparations from Common Precursors

Industrially, a significant portion of nicotinic acid is synthesized from simple pyridine derivatives like 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov A primary method involves the gas-phase ammoxidation of 3-picoline to produce 3-cyanopyridine (nicotinonitrile). nih.govwikipedia.org This intermediate is then hydrolyzed to yield nicotinamide (B372718) or directly to nicotinic acid. nih.govgoogle.com While this process is efficient for producing nicotinamide, the subsequent hydrolysis to nicotinic acid can be a challenge, and achieving high selectivity for the acid requires careful optimization. nih.gov

Another major industrial route starts with 5-ethyl-2-methyl-pyridine, which is oxidized, often using nitric acid, to produce nicotinic acid. nih.gov Enzymatic synthesis methods have also gained attention as a more sustainable alternative to traditional chemical processes, which often require high temperatures and energy consumption. frontiersin.org These biocatalytic methods use microbial enzymes like nitrilase to convert substrates such as 3-cyanopyridine into nicotinic acid in a single step under mild conditions. frontiersin.orgnih.gov

Table 1: Common Precursors and Methods for Nicotinic Acid Synthesis

| Precursor | Intermediate | Key Reaction Steps | Final Product |

|---|---|---|---|

| 3-Methylpyridine (3-Picoline) | 3-Cyanopyridine | Ammoxidation, Hydrolysis | Nicotinic Acid |

| 5-Ethyl-2-methylpyridine | Not applicable | Oxidation | Nicotinic Acid |

| 3-Cyanopyridine | Not applicable | Enzymatic Hydrolysis (Nitrilase) | Nicotinic Acid |

Condensation Reactions in Nicotinate (B505614) Synthesis

Condensation reactions are fundamental in building the pyridine ring of nicotinate esters. The Guareschi-Thorpe condensation, for example, is a classic method for constructing substituted 2-aminopyridine cores. acs.org A more modern approach involves a one-pot, three-component heterocyclocondensation. In this reaction, compounds like enaminones react with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate in refluxing acetic acid to yield substituted ethyl nicotinates. mdpi.com

Claisen condensation is another powerful tool used in the synthesis of nicotinic acid analogs. stackexchange.com For instance, ethyl nicotinate can undergo a base-catalyzed condensation with a ketone or lactam. stackexchange.combeyondexams.org This reaction forms a β-keto ester or a related intermediate, which can then be subjected to further transformations like hydrolysis and decarboxylation to generate more complex nicotinic acid derivatives. stackexchange.com A specific example involves the condensation of methyl nicotinate with γ-butyrolactone in the presence of a strong base like sodium hydride (NaH) to create a key intermediate for further synthesis. epo.org

Hydrazide and Hydrazone Formation in Nicotinic Acid Ester Transformations

Nicotinic acid esters can be readily converted into other functional derivatives, such as hydrazides and hydrazones, which serve as important intermediates in medicinal chemistry. researchgate.net The synthesis of nicotinic acid hydrazides is typically achieved through the hydrazinolysis of the corresponding ester. mdpi.com This involves refluxing the nicotinate ester with hydrazine (B178648) hydrate (NH₂NH₂·H₂O), which replaces the alkoxy group (-OR) with a hydrazinyl group (-NHNH₂). mdpi.comresearchgate.net

Once the nicotinic acid hydrazide is formed, it can be further modified by condensation with various aldehydes or ketones to produce hydrazones. mdpi.comrsc.org This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. mdpi.com The free amino group (-NH₂) of the hydrazide nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a Schiff base with a characteristic C=N-NH- structure. researchgate.net This chemoselective hydrazone formation is a straightforward method for creating diverse libraries of nicotinic acid derivatives. nih.gov

Advanced Synthetic Strategies for 2-Ethyl-6-phenylnicotinic Acid and Related Compounds

Synthesizing specifically substituted analogs like this compound requires more targeted strategies, often involving the final modification of a pre-formed nicotinic acid ester or the strategic functionalization of the pyridine ring.

Ester Hydrolysis for Carboxylic Acid Derivatization

The final step in the synthesis of many nicotinic acid derivatives is the hydrolysis of a corresponding ester to the free carboxylic acid. nih.gov This transformation is crucial for obtaining the target acid from its more synthetically accessible ester precursor. google.com The hydrolysis can be catalyzed by either an acid or a base. wikipedia.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification, where the ester is heated with an excess of water and a strong acid catalyst. This reaction is an equilibrium process. wikipedia.org

Base-catalyzed hydrolysis, also known as saponification, is often preferred because it is an irreversible reaction that goes to completion. wikipedia.org In this process, a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used. wikipedia.org The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction forward. wikipedia.org The final nicotinic acid is then obtained by acidifying the carboxylate salt in a subsequent workup step.

Table 2: Comparison of Ester Hydrolysis Methods

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible equilibrium reaction. Requires excess water to drive completion. |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction, goes to completion. Forms a carboxylate salt intermediate. |

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic substitution provides a powerful method for introducing substituents onto the pyridine ring. The pyridine ring is electron-deficient, particularly at the C-2 and C-4 positions, making it susceptible to attack by nucleophiles. uoanbar.edu.iqyoutube.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. youtube.com

For the synthesis of substituted nicotinic acids, a common strategy involves the displacement of a leaving group, such as a halogen (e.g., chlorine), from the 2- or 6-position of the nicotinic acid or ester scaffold. researchgate.netresearchgate.net For example, 2-chloronicotinic acid can react with various nucleophiles, such as amines, to form 2-(arylamino)nicotinic acid derivatives. researchgate.net Similarly, catalyst-controlled methods have been developed for the regioselective addition of nucleophiles, like aryl boron reagents, to activated nicotinate salts, allowing for precise substitution at the C-2 or C-6 position. nih.gov This approach is highly valuable for creating analogues with diverse substituents at specific positions on the pyridine ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is notably more challenging than on benzene (B151609). The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack, making reactions sluggish and requiring harsh conditions. pharmaguideline.comquimicaorganica.org In pyridine, the electron density is greatest at the 3- and 5-positions, leading to meta-directing effects. quora.comquora.com Attack at the 2- or 4-position results in an unstable intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com

For a disubstituted pyridine like this compound, the regioselectivity of further electrophilic substitution is governed by the combined electronic effects of the existing substituents: the ethyl group, the phenyl group, and the carboxylic acid group, as well as the ring nitrogen.

Deactivating Nature of the Pyridine Ring: The pyridine nitrogen strongly deactivates the ring, making any electrophilic substitution difficult.

Directing Effects of Substituents:

The carboxylic acid group is a deactivating, meta-directing group.

The ethyl group is an activating, ortho-, para-directing group.

The phenyl group is also typically ortho-, para-directing.

Considering the positions on the pyridine ring relative to the nitrogen (position 1), the substituents are at C2 (ethyl), C6 (phenyl), and C3 (carboxylic acid). The most likely position for an electrophile to attack would be the C5 position, which is meta to the deactivating nitrogen and carboxylic acid group, and ortho to the C6-phenyl group. The directing influence of the substituents must be weighed against the inherent reactivity of the pyridine nucleus.

| Position | Influence of Nitrogen | Influence of Carboxylic Acid (C3) | Influence of Ethyl Group (C2) | Influence of Phenyl Group (C6) | Overall Feasibility |

| C4 | Deactivated | Ortho (Deactivated) | Meta | Meta | Highly Unlikely |

| C5 | Meta (Less Deactivated) | Meta (Less Deactivated) | Para | Ortho | Most Probable |

Oxidation and Reduction Transformations of Functional Groups

The synthesis of nicotinic acid derivatives often involves the strategic manipulation of functional groups through oxidation and reduction reactions. These transformations can be used to introduce or modify substituents on the pyridine ring or to unmask the final carboxylic acid functionality.

Oxidation: A common method for synthesizing nicotinic acid is through the oxidation of alkylpyridines. jetir.orgfrontiersin.org For instance, the oxidation of nicotine (B1678760) itself can yield nicotinic acid. jetir.org In the context of this compound, a synthetic precursor such as 2-ethyl-6-phenyl-3-methylpyridine could be oxidized to form the desired carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or nitric acid. Chemical synthesis methods for nicotinic acid often require harsh conditions, such as high temperatures and pressures, and can generate unwanted byproducts. frontiersin.org

Reduction: Reduction reactions are also pivotal, particularly for creating saturated or partially saturated heterocyclic rings, which can then be aromatized. For example, a fully substituted pyridine ring can be synthesized and then the ester group, a common precursor to the carboxylic acid, can be reduced to an alcohol if further functionalization is required. Conversely, the pyridine ring itself can be reduced to a piperidine ring using reducing agents like sodium borohydride or catalytic hydrogenation. pharmaguideline.com This can be a strategic step to alter the reactivity of the molecule for subsequent reactions before re-aromatization.

| Transformation | Reagents | Purpose in Synthesis |

| Oxidation of alkyl side-chain | KMnO₄, HNO₃, H₂O₂ | Formation of the carboxylic acid group from an alkyl precursor (e.g., methyl group). jetir.org |

| Reduction of carboxylic acid/ester | LiAlH₄, DIBAL-H | Conversion to an alcohol for further functionalization. nih.gov |

| Reduction of pyridine ring | H₂/Pd, NaBH₄ | Formation of piperidine to alter reactivity or for stereoselective modifications. |

Cyclization and Ring Expansion Approaches in Nicotinate Chemistry

The construction of the pyridine ring is a cornerstone of nicotinic acid synthesis. Various cyclization strategies have been developed to assemble the heterocyclic core with desired substitution patterns.

Hantzsch Pyridine Synthesis: This is a classic and versatile method for synthesizing substituted pyridines. fiveable.mebaranlab.org It typically involves a one-pot condensation reaction between an aldehyde, ammonia (B1221849) (or a nitrogen source like ammonium acetate), and two equivalents of a β-ketoester. fiveable.mebaranlab.org To create an unsymmetrically substituted pyridine like this compound, modifications to the classical Hantzsch synthesis are necessary. This might involve a stepwise approach where intermediates are isolated. baranlab.org

Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxynicotinonitrile, which can be further elaborated.

Ring Expansion: While less common for simple pyridine synthesis, ring expansion methodologies can be employed to create more complex heterocyclic systems. mdpi.comwikipedia.org These reactions can transform smaller, more readily available rings into larger ones. wikipedia.org For instance, a suitably functionalized pyrrole (B145914) or cyclopentadiene derivative could potentially undergo a ring expansion to form the six-membered pyridine ring, although this is not a standard route for simple nicotinates. Cascade reactions involving an initial cyclization followed by ring expansions can create complex polycyclic structures. nih.gov

Cross-Coupling Reactions for Aryl Group Introduction

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly useful for introducing aryl substituents onto heterocyclic rings. acs.orgyoutube.com For the synthesis of this compound, these reactions are ideal for installing the phenyl group at the C6 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net A synthetic strategy could involve the synthesis of a 2-ethyl-6-chloronicotinic acid ester, which would then be coupled with phenylboronic acid to introduce the phenyl group.

Stille Coupling: This reaction utilizes an organotin reagent and an organohalide with a palladium catalyst. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) and an organohalide, typically catalyzed by nickel or palladium complexes. nih.gov

These methods offer high yields and functional group tolerance, making them indispensable in modern organic synthesis. acs.org The choice of reaction often depends on the stability of the precursors and the desired reaction conditions.

| Coupling Reaction | Nucleophile (Aryl Source) | Electrophile (Pyridine Precursor) | Catalyst | Key Advantages |

| Suzuki-Miyaura | Phenylboronic acid | 2-Ethyl-6-halonicotinate | Pd(PPh₃)₄ + Base | Mild conditions, commercially available reagents, low toxicity of boron byproducts. researchgate.net |

| Stille | Phenyl-tributylstannane | 2-Ethyl-6-halonicotinate | Pd(PPh₃)₄ | High functional group tolerance. |

| Negishi | Phenylzinc chloride | 2-Ethyl-6-halonicotinate | Pd or Ni complex | High reactivity of organozinc reagents. |

| Kumada | Phenylmagnesium bromide | 2-Ethyl-6-halonicotinate | Ni(dppe)Cl₂ | High reactivity of Grignard reagents. |

Application of Diketo-Ester Equivalents in Pyridine Synthesis

1,5-Diketones and their equivalents, such as diketo-esters, are valuable precursors for the synthesis of six-membered rings, including pyridines. The general strategy involves the condensation of the 1,5-dicarbonyl compound with a nitrogen source, most commonly ammonium acetate (NH₄OAc), to form the pyridine ring. nih.gov

This approach allows for the construction of 2,4,6-trisubstituted pyridines. nih.gov To synthesize a molecule like this compound, a precursor such as a 3-cyano- or 3-carboethoxy-1,5-diketone would be required. The synthesis of the necessary 1,5-diketone can be achieved through methods like the Michael addition of a ketone to an α,β-unsaturated ketone (chalcone). nih.gov The versatility of this method lies in the ability to vary the substituents on the diketone precursor, which directly translates to the substitution pattern on the final pyridine product.

Phosphine-Catalyzed Annulation Reactions for Tetrahydropyridines

Organophosphine-catalyzed annulation reactions have emerged as a powerful methodology for constructing highly functionalized heterocyclic compounds. nih.gov Specifically, the [4+2] annulation reaction developed by Kwon and others provides an efficient route to tetrahydropyridine (B1245486) derivatives, which are direct precursors to pyridines through oxidation. acs.orgacs.org

This reaction typically involves the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, which reacts with N-tosylimines in the presence of a phosphine (B1218219) catalyst like tributylphosphine (PBu₃). acs.orgorganic-chemistry.org The process yields highly substituted ethyl 1,2,5,6-tetrahydropyridine-3-carboxylates with excellent yield and complete regioselectivity. acs.orgresearchgate.net By employing substituted allenoates and various imines, this method allows for the introduction of diverse substituents at the 2- and 6-positions of the tetrahydropyridine ring with high diastereoselectivity. organic-chemistry.orgorgsyn.org The resulting tetrahydropyridine can then be aromatized in a subsequent step to furnish the corresponding pyridine derivative.

The mechanism involves the nucleophilic addition of the phosphine to the allenoate, creating a zwitterionic intermediate. This intermediate then reacts with the imine, followed by a series of proton transfers and a final 6-endo cyclization to generate the tetrahydropyridine product and regenerate the phosphine catalyst. acs.orgorgsyn.org

Metal-Catalyzed Synthetic Routes for Pyridine and Quinoline (B57606) Derivatives

Transition metal catalysis plays a significant role in the synthesis of nitrogen-containing heterocycles like pyridines and quinolines. ias.ac.in These methods often provide high efficiency and selectivity under mild conditions.

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze multicomponent reactions to produce pyridines from simple alcohol precursors through acceptorless dehydrogenative coupling pathways. acs.org

Nickel-Catalyzed Cyclizations: Nickel complexes, particularly with imidazolyidene ligands, are effective in mediating the cyclization of diynes with nitriles to form pyridines at ambient temperatures. nih.gov This [2+2+2] cycloaddition is a powerful method for constructing the pyridine ring from acyclic precursors.

Catalytic Hydrogenation/Dehydrogenation: Metals like Palladium, Rhodium, and Ruthenium are used for the hydrogenation of pyridines to piperidines and the reverse dehydrogenation to form the aromatic ring. researchgate.net This allows for synthetic manipulations on the saturated ring followed by re-aromatization.

These catalytic approaches offer diverse pathways to construct the core pyridine structure, often with the advantage of atom economy and the ability to build complex molecules from simple starting materials. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound and its analogues has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

Principles of Sustainable Organic Synthesis Applied to Nicotinates

The application of green chemistry principles to the synthesis of nicotinic acid derivatives is driven by the need to move away from traditional methods that often involve harsh conditions and generate significant waste. nih.govresearchgate.netresearchgate.netchimia.ch Key principles being implemented include waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones. nih.govacs.orgsphinxsai.comwikipedia.orgskpharmteco.com

Traditional industrial production of nicotinic acid, for instance, has relied on the oxidation of 5-ethyl-2-methylpyridine with nitric acid, a process that produces nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Another historical method, the oxidation of 3-picoline with reagents like potassium permanganate or chromic acid, suffers from low atom economy and produces large amounts of inorganic waste. nih.govresearchgate.netresearchgate.net For every ton of nicotinic acid produced using chromic acid, up to nine tons of the carcinogenic oxidizing agent are required, leading to a low atom economy of just 10%. nih.govresearchgate.net

In contrast, modern approaches focus on catalytic processes with higher atom economy. wikipedia.orgskpharmteco.com For example, the gas-phase oxidation of 3-picoline using air as the oxidant is considered a greener alternative, with an atom economy of 87% and water as the primary by-product. nih.gov The development of heterogeneous catalysts, such as manganese-substituted aluminophosphates, further enhances the sustainability of these processes by avoiding the use of corrosive oxidants and the production of nitrogen oxides. wikipedia.org

The following table summarizes the atom economy of various methods for nicotinic acid synthesis, illustrating the shift towards more sustainable practices.

| Synthetic Method | Starting Material | Oxidizing Agent | Atom Economy (%) | Key Waste Products |

| Historical Method | 3-Picoline | Chromic Acid (CrO₃) | 10% | Cr₂O₃, Inorganic Acids |

| Traditional Industrial | 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | 25% | Nitrous Oxide (N₂O) |

| Greener Alternative | 3-Picoline | Air (O₂) | 87% | Water (H₂O) |

Utilization of Acidic Ionic Liquids as Catalysts and Solvents

Acidic ionic liquids (AILs) are emerging as promising green catalysts and solvents for the synthesis of pyridines and their derivatives. nih.govionike.comwikipedia.org These compounds are salts with low melting points, negligible vapor pressure, and high thermal stability, making them environmentally benign alternatives to conventional volatile organic solvents. nih.gov Their acidity can be tuned by modifying the cation or anion, allowing for the creation of task-specific catalysts. nih.gov

In the context of nicotinic acid analogue synthesis, AILs can be particularly useful in multicomponent reactions like the Hantzsch pyridine synthesis. nih.govwikipedia.orgeurekaselect.com The Hantzsch reaction is a highly atom-efficient method for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The use of AILs as catalysts in this reaction allows it to proceed under milder, often room temperature, conditions, replacing traditional and more toxic catalysts. wikipedia.org Furthermore, supported ionic liquid phases (SILPs), where the ionic liquid is immobilized on a solid support, offer the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recycling characteristic of heterogeneous catalysts. nih.gov

The table below provides examples of acidic ionic liquids and their applications in pyridine synthesis.

| Acidic Ionic Liquid Type | Example | Application in Pyridine Synthesis | Advantages |

| Brønsted Acidic | 2-Methylpyridinium trifluoromethanesulfonate | Acid catalysis for various organic reactions | Air and water stable, reusable |

| Lewis Acidic | Chloroaluminate ionic liquids | Friedel-Crafts and other acid-catalyzed reactions | High acidity |

| Supported Ionic Liquid Phase | Acidic ionic liquid on silica or polymer | Hantzsch 1,4-dihydropyridine synthesis | Easy separation and recycling, increased active sites |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been recognized as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. In the synthesis of nicotinic acid analogues, microwave irradiation has been successfully applied to the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.org This technique provides rapid and uniform heating of the reaction mixture, leading to faster and more efficient reactions compared to conventional heating methods. The ability to perform these reactions in a one-pot synthesis further enhances their green credentials by minimizing purification steps and solvent use. wikipedia.org

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. researchgate.netnih.govnih.gov Research has demonstrated the feasibility of synthesizing 2-(arylamino) nicotinic acid derivatives, which are structurally related to this compound, under solvent-free conditions. researchgate.netnih.govnih.gov

In one approach, the reaction is carried out by heating a mixture of the reactants in the absence of any solvent, often with a catalyst like boric acid. nih.govnih.gov This method not only avoids the use of hazardous solvents but also simplifies the workup procedure, leading to higher efficiency and less waste. nih.gov The optimal conditions for such reactions are often determined by systematically varying the temperature and reactant ratios to achieve the highest yield. nih.gov For example, the synthesis of flunixin, a 2-(arylamino) nicotinic acid derivative, was optimized at 120°C under solvent-free conditions. nih.gov

The following table outlines the advantages of solvent-free synthesis for 2-(arylamino) nicotinic acid derivatives.

| Feature | Description |

| Environmental Impact | Eliminates the release of volatile organic compounds (VOCs). |

| Safety | Reduces risks of fire and exposure to toxic solvents. |

| Process Efficiency | Simplifies reaction setup and product isolation, often leading to shorter reaction times and higher yields. |

| Cost-Effectiveness | Reduces costs associated with solvent purchase, purification, and disposal. |

Biocatalysis in Nicotinate Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of nicotinic acid. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov This approach utilizes enzymes or whole microbial cells to catalyze chemical reactions with high selectivity and efficiency under mild conditions, such as ambient temperature and pressure. frontiersin.orgnih.gov The enzymatic synthesis of nicotinic acid typically involves the hydrolysis of 3-cyanopyridine by nitrilase enzymes. frontiersin.orgnih.govresearchgate.net

The advantages of biocatalytic processes over chemical synthesis are numerous and include: frontiersin.orgnih.gov

Mild Reaction Conditions: Biocatalytic reactions are conducted in aqueous media at or near room temperature, significantly reducing energy consumption compared to the high temperatures and pressures required for chemical oxidation. frontiersin.orgnih.gov

High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer by-products.

Reduced Waste: Biocatalytic processes avoid the use of heavy metal catalysts and strong acids, thereby minimizing the generation of hazardous waste. frontiersin.orgnih.gov

Recent advancements have focused on improving the efficiency and industrial applicability of biocatalytic nicotinic acid production through enzyme and genetic engineering, as well as the immobilization of enzymes for continuous processing and reuse. frontiersin.org For example, recombinant E. coli expressing nitrilase has been used in immobilized whole-cell systems to achieve high yields and productivity. mdpi.com

The table below compares key parameters of chemical and biocatalytic synthesis of nicotinic acid.

| Parameter | Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Metal catalysts, strong acids | Enzymes (e.g., nitrilase), whole cells |

| Reaction Temperature | >150°C | Ambient temperature |

| Pressure | High pressure | Atmospheric pressure |

| Solvent | Often corrosive acids or organic solvents | Water |

| By-products | NOx, inorganic salts, toxic waste | Ammonia (in the case of nitrilase) |

| Atom Economy | Often low (e.g., 25%) | High |

Renewable Feedstocks in Nicotinic Acid Derivative Synthesis

A key goal of green chemistry is the utilization of renewable feedstocks to reduce reliance on depleting fossil fuels. acs.org For the synthesis of nicotinic acid derivatives, this involves exploring routes that start from biomass. acsgcipr.org Lignin, a major component of plant biomass, has been identified as a potential renewable source for producing pyridine carboxylic acids. acsgcipr.org Metabolic engineering of microorganisms like Rhodococcus jostii has shown promise in converting lignin-derived compounds into these valuable chemical building blocks. acsgcipr.org

Another approach involves the use of furans, which can be derived from C5 and C6 sugars present in agricultural and wood processing waste. acsgcipr.orgtechnologynetworks.com These furans can then be converted into the pyridine ring structure. Additionally, the oxidation of nicotine extracted from tobacco waste presents a route to nicotinic acid, transforming an agricultural by-product into a valuable chemical. jetir.orggoogle.com While these technologies are still under development, they represent a significant step towards a more sustainable chemical industry. The non-enzymatic formation of pyridine rings from reactive 1,5-dione moieties, which can be derived from biological precursors, has also been reported. nih.gov

Chemical Reactivity and Derivatization of 2 Ethyl 6 Phenylnicotinic Acid

Reactivity of the Pyridine (B92270) Core in 2-Ethyl-6-phenylnicotinic Acid

The pyridine ring is an aromatic heterocycle that is structurally related to benzene (B151609), but the replacement of a CH group with a nitrogen atom significantly alters its electronic properties. The electronegative nitrogen atom withdraws electron density from the ring, making pyridine and its derivatives, including this compound, generally less reactive towards electrophilic aromatic substitution (EAS) than their benzene counterparts. wikipedia.org This electron deficiency is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen atom. researchgate.net

The reactivity of the pyridine core in this compound is further modulated by its three substituents. Each group exerts distinct electronic effects, either donating or withdrawing electron density, which in turn activates or deactivates the ring towards substitution reactions.

Ethyl Group (at C2): As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyridine ring, thereby activating it slightly towards electrophilic attack compared to an unsubstituted pyridine.

Carboxylic Acid Group (at C3): The carboxylic acid group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It significantly reduces the electron density of the ring, making it highly deactivated towards electrophilic substitution. gatech.edu

The cumulative effect of a strong deactivating group (carboxylic acid) and two other substituents makes the pyridine ring in this compound significantly electron-deficient and generally resistant to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org If such a reaction were to occur, the substitution would most likely be directed to the C5 position, which is meta to the deactivating carboxylic acid group and avoids the most electron-deficient C4 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C2 | Electron-donating (+I) | N/A | Activating |

| Carboxylic Acid (-COOH) | C3 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating |

| Phenyl (-C₆H₅) | C6 | Electron-withdrawing (-I) | Variable (+/-M) | Weakly Deactivating |

Beyond purely electronic influences, steric effects play a crucial role in the reaction pathways of this compound. wikipedia.org Steric hindrance arises from the spatial bulk of the substituents, which can physically block the approach of reagents to certain reactive sites. youtube.comdocumentsdelivered.com

The ethyl group at the C2 position and the phenyl group at the C6 position are located adjacent to the ring's nitrogen atom. Their physical size can impede reactions that involve the nitrogen lone pair, such as protonation or coordination with Lewis acids. wikipedia.org Similarly, these bulky groups can hinder the approach of electrophiles or nucleophiles to the adjacent C3 and C5 positions of the ring, respectively. This steric crowding can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, while the electronic effects might direct a reaction to a specific site, if that site is sterically inaccessible, the reaction may proceed at a slower rate or occur at an alternative, less hindered site. science.gov

Functional Group Transformations

The diverse functional groups present in this compound allow for a wide range of chemical transformations, enabling the synthesis of various derivatives. These reactions can target the carboxylic acid group, the alkyl and aryl side chains, or the pyridine ring itself.

The carboxylic acid moiety is a versatile functional group that readily undergoes derivatization. One of the most common transformations is esterification.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (R'-OH) to form the corresponding ester. This reaction, known as Fischer esterification, is a reversible process where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group (-OR') of the alcohol. core.ac.ukdergipark.org.tr The reaction is typically carried out by heating the carboxylic acid and an excess of the alcohol with a strong acid like sulfuric acid or p-toluenesulfonic acid. researchgate.net

Other potential derivatizations of the carboxylic acid group include:

Amide Formation: Reaction with amines (R₂NH) can produce amides, often facilitated by coupling agents or after converting the carboxylic acid to a more reactive acyl chloride.

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the highly reactive 2-Ethyl-6-phenylnicotinoyl chloride. This intermediate can then be easily converted into a variety of other derivatives, including esters and amides.

| Derivative Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst | -COOR' |

| Amide | Amine (R₂NH), Coupling Agent | -CONR₂ |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | -COCl |

The ethyl and phenyl side chains also possess reactive sites that can be targeted for modification.

Ethyl Substituent: The carbon atom of the ethyl group attached directly to the pyridine ring is in a "pyridylic" position, analogous to a benzylic position. Hydrogens at this position are more reactive towards radical halogenation and oxidation than other aliphatic hydrogens. davuniversity.org Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can potentially oxidize the ethyl group, possibly leading to an acetyl group (-COCH₃) or, under harsher conditions, cleaving the ethyl group or oxidizing it further. google.com Microbial oxidation has also been shown to selectively convert ethyl groups on pyridine rings to the corresponding acetic acid derivatives. researchgate.net

Phenyl Substituent: The phenyl group can undergo electrophilic aromatic substitution. The pyridine ring, being electron-withdrawing, acts as a deactivating and meta-directing substituent for EAS on the phenyl ring. Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to introduce a substituent at the position meta to the point of attachment to the pyridine core. youtube.com

The pyridine ring itself can be chemically modified, altering the fundamental properties of the heterocyclic core.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the nitrogen to a pyridine N-oxide. wikipedia.org This transformation has significant electronic consequences: it makes the C2 and C4 positions more electron-deficient and thus more susceptible to nucleophilic attack, while also activating the ring towards electrophilic substitution at the C4 position.

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from nicotinic acids can be achieved, though it often requires high temperatures and sometimes the presence of a catalyst like copper chromite. wikipedia.org This would yield 2-Ethyl-6-phenylpyridine.

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 6 Phenylnicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-Ethyl-6-phenylnicotinic acid is expected to show distinct signals corresponding to each unique proton environment. The ethyl group should present as a quartet for the methylene (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The two protons on the disubstituted pyridine (B92270) ring are expected to appear as two distinct doublets, a result of their coupling to each other. The five protons of the phenyl ring will likely appear as a complex multiplet. A characteristic broad singlet, often found far downfield, is anticipated for the acidic proton of the carboxyl group (-COOH).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Pyridine-H (Position 4) | 8.0 - 8.2 | Doublet | 1H |

| Pyridine-H (Position 5) | 7.8 - 8.0 | Doublet | 1H |

| Phenyl-H (Positions 2', 3', 4', 5', 6') | 7.3 - 7.6 | Multiplet | 5H |

| Ethyl (-CH₂) | 2.8 - 3.0 | Quartet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to display a unique signal for each of its 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field. The aromatic carbons of the pyridine and phenyl rings will resonate in the typical aromatic region (120-160 ppm). The carbons of the ethyl group will appear at the highest field (most shielded).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Pyridine-C (Substituted, C2 & C6) | 150 - 160 |

| Pyridine-C (Substituted, C3) | 140 - 145 |

| Phenyl-C (Substituted, C1') | 135 - 140 |

| Pyridine-C (CH, C4 & C5) | 120 - 135 |

| Phenyl-C (CH, C2'-C6') | 125 - 130 |

| Ethyl (-C H₂) | 25 - 30 |

To confirm assignments and probe the molecule's spatial arrangement, advanced 2D NMR techniques would be utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons of the ethyl group (methylene and methyl) and between the two adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons (those with no attached protons) and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space, regardless of their bonding. This would be instrumental in determining the preferred conformation of the molecule, particularly the relative orientation of the phenyl and pyridine rings and their proximity to the ethyl and carboxylic acid groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₃NO₂), the calculated molecular weight is approximately 227.26 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 227. Key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃): This would result in a significant fragment ion at m/z 198.

Loss of a carboxyl group (•COOH): This cleavage would produce a fragment at m/z 182.

Decarboxylation (loss of CO₂): This would lead to an ion at m/z 183.

Alpha-cleavage of the ethyl group: Loss of a methyl radical (•CH₃) to form a stabilized benzylic-type cation at m/z 212 is also a plausible fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 227 | [M]⁺ (Molecular Ion) |

| 212 | [M - CH₃]⁺ |

| 198 | [M - C₂H₅]⁺ |

| 183 | [M - CO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad absorption for the O-H stretch of the carboxylic acid, which typically overlaps with the C-H stretching region. A strong, sharp absorption corresponding to the carbonyl (C=O) group of the acid is also expected.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

|---|---|---|

| 2500 - 3300 | O-H (Carboxylic Acid) | Very Broad |

| 3000 - 3100 | C-H (Aromatic) | Medium, Sharp |

| 2850 - 2960 | C-H (Aliphatic) | Medium, Sharp |

| 1680 - 1710 | C=O (Carboxylic Acid) | Strong, Sharp |

| 1550 - 1600 | C=C / C=N (Aromatic Rings) | Medium to Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction pattern of a single crystal. Although no published crystal structure for this compound is currently available, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

Key structural questions that X-ray crystallography could answer include:

The exact planarity of the pyridine and phenyl rings.

The dihedral angle between the planes of the two aromatic rings, which would define the molecule's twist.

The conformation of the ethyl group relative to the pyridine ring.

The intermolecular interactions in the crystal lattice. It would be expected that the carboxylic acid groups would form strong hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques are instrumental in achieving this, offering high-resolution separation of the target compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of non-volatile compounds like this compound, while Gas Chromatography (GC) can be employed, often after derivatization. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and preliminary purity checks.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted and effective method for the purity determination of acidic compounds such as this compound. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and the separation is achieved by a gradient or isocratic elution.

A typical RP-HPLC method for this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group, thereby influencing its retention on the column. UV detection is commonly used for aromatic compounds, with the detection wavelength set to a value where the compound exhibits maximum absorbance, for instance, around 250 nm.

The method's validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. The presence of impurities can be quantified by calculating the percentage area of their corresponding peaks relative to the main peak of this compound.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05% Sulfuric Acid in Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Example of HPLC Purity Analysis Data:

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 3.5 | 1500 | 0.5 | Impurity A |

| 2 | 5.8 | 295500 | 98.5 | This compound |

| 3 | 7.2 | 3000 | 1.0 | Impurity B |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. A common derivatization reaction is esterification of the carboxylic acid group to form a more volatile ester, for example, a methyl or ethyl ester.

Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which is invaluable for the identification of unknown impurities.

Illustrative GC Method Parameters (after derivatization):

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for a quick assessment of the number of components in a sample.

A TLC analysis involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Computational Chemistry and Molecular Modeling of 2 Ethyl 6 Phenylnicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Ethyl-6-phenylnicotinic acid.

DFT calculations are widely employed to investigate the electronic characteristics of molecules like this compound. nih.gov By utilizing functionals such as Becke's three-parameter and Lee–Yang–Parr (B3LYP) in conjunction with a basis set like 6-311+G(d,p), researchers can determine the optimized equilibrium geometry and various electronic properties. nih.govnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of DFT calculations for a molecule like this compound.

The structural flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the phenyl and pyridine rings, the C-C bond of the ethyl group, and the C-C bond of the carboxylic acid group. Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule. nih.gov

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, where the valleys correspond to stable conformers (local minima) and the peaks represent transition states. nih.gov The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in its ground state. Such studies have been performed on similar heterocyclic compounds to determine the relative stability of different conformers. nih.gov Energy minimization is crucial as the molecular conformation can significantly influence its biological activity and how it interacts with protein targets.

Molecular Mechanics and Dynamics Simulations

While quantum methods provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems over time.

MM methods use classical physics (a force field) to calculate the potential energy of a system. Force fields like AMBER or CHARMM are sets of parameters that define the energy contributions from bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions.

Molecular dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its dynamic behavior. mdpi.com These simulations can reveal information about the molecule's flexibility, solvation, and the stability of its different conformations over a period of nanoseconds. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Ensemble | NpT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50-100 ns |

| Time Step | 2 fs |

Ligand-Protein Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is essential for predicting the potential biological targets of this compound and understanding its mechanism of action at a molecular level.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. mdpi.com The scoring function estimates the binding affinity, and the pose with the best score is predicted to be the most stable binding mode. dergipark.org.tr

Once a docking pose is obtained, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is performed. For this compound, several types of interactions are possible:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (with the hydroxyl proton) and acceptor (with the carbonyl and hydroxyl oxygens). The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket, such as leucine, valine, and isoleucine. mdpi.com

π-Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These interactions are critical for the specificity and strength of the binding between this compound and its biological target. nih.govmdpi.com

Applications in Reaction Mechanism Elucidation and Prediction

Computational chemistry, particularly DFT, is a powerful tool for studying chemical reactivity and elucidating reaction mechanisms. By calculating reactivity descriptors, one can predict the most likely sites for chemical reactions on the this compound molecule.

Fukui functions and local softness indices can be calculated to identify the most nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites within the molecule. dergipark.org.tr For example, analysis might reveal that the carbon atoms ortho and para to the electron-donating ethyl group are more susceptible to electrophilic substitution, while the carboxylic acid carbon is a primary electrophilic site. By modeling the transition states of potential reaction pathways, chemists can predict the most favorable mechanism and the corresponding activation energies, providing a theoretical foundation for synthetic strategies. dergipark.org.tr

In Silico Approaches for Optimizing Reaction Conditions

Computational chemistry and molecular modeling have become indispensable tools in modern organic synthesis, offering predictive insights that can significantly reduce the experimental effort required to optimize reaction conditions. While specific in silico studies dedicated exclusively to the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be hypothetically applied to this target molecule. These computational approaches enable a detailed examination of reaction mechanisms, transition states, and the influence of various parameters such as catalysts and solvents, thereby guiding the selection of optimal experimental conditions.

Theoretical Framework for Reaction Modeling

The primary goal of in silico reaction optimization is to construct a detailed energy profile of the reaction pathway. This is most commonly achieved using quantum mechanics (QM) methods, particularly Density Functional Theory (DFT). DFT calculations can accurately model the electronic structure of molecules and compute the geometries and energies of reactants, intermediates, transition states, and products.

By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (ΔG‡) can be calculated. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. Computational workflows can systematically evaluate different reaction pathways and conditions to find the one with the lowest energy barrier.

Catalyst Selection and Design

For the synthesis of a biaryl compound like this compound, a cross-coupling reaction (e.g., Suzuki or Stille coupling) is a plausible synthetic route. These reactions are typically catalyzed by transition metal complexes, often involving palladium or nickel. Computational modeling can be employed to screen a virtual library of catalysts to identify the most effective one.

The process involves modeling the key steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) for each candidate catalyst. By calculating the activation energy for the rate-determining step of each cycle, the catalysts can be ranked in terms of their predicted efficiency. This approach not only helps in selecting from existing catalysts but can also guide the design of new, more efficient catalysts by modifying ligand structures to lower energy barriers.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction

This table presents hypothetical data to illustrate how computational chemistry could be used to screen different palladium catalysts for the synthesis of this compound. The activation energies (ΔG‡) are calculated for the rate-determining step of the catalytic cycle.

| Catalyst | Ligand | Activation Energy (ΔG‡) (kcal/mol) |

| Pd(PPh₃)₄ | Triphenylphosphine | 25.4 |

| Pd(dppf)Cl₂ | dppf | 22.1 |

| Pd(PCy₃)₂Cl₂ | Tricyclohexylphosphine | 24.8 |

| Pd₂(dba)₃ | dibenzylideneacetone | 28.0 |

Note: The data in this table is illustrative and not derived from actual computational studies on this compound.

Solvent Effects Modeling

The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In silico methods can predict these effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation while still providing valuable insights into electrostatic interactions.

By performing DFT calculations with different solvent models, it is possible to predict how a change in solvent polarity or coordinating ability will affect the energy profile of the reaction. This allows for the rational selection of a solvent that preferentially stabilizes the transition state, thereby accelerating the reaction.

Table 2: Illustrative Calculated Relative Reaction Rates in Different Solvents

This table provides a hypothetical comparison of relative reaction rates for the synthesis of this compound in various solvents, as predicted by computational modeling. The rates are normalized relative to Toluene.

| Solvent | Dielectric Constant (ε) | Calculated Relative Rate Constant (k_rel) |

| Toluene | 2.4 | 1.00 |

| Tetrahydrofuran (THF) | 7.5 | 3.25 |

| Acetonitrile | 37.5 | 5.10 |

| Dimethylformamide (DMF) | 36.7 | 8.72 |

Note: The data in this table is for illustrative purposes only.

Prediction of Regioselectivity

Mechanistic Investigations of Biological Activity of 2 Ethyl 6 Phenylnicotinic Acid

Molecular Mechanisms of Action in Pre-clinical Models

There is currently no published research available that elucidates the molecular mechanisms of action for 2-Ethyl-6-phenylnicotinic acid in pre-clinical models.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isozymes, Acetylcholinesterase)

No studies have been found that investigate the inhibitory effects of this compound on enzyme activity. Specifically, there is no data available on its potential to inhibit carbonic anhydrase isozymes or acetylcholinesterase.

Receptor Binding and Modulation (e.g., Nicotinic Acetylcholine Receptors)

The interaction of this compound with receptors, including nicotinic acetylcholine receptors, has not been characterized in the scientific literature. There are no available receptor binding affinity or modulation studies for this compound.

Interactions with Biological Targets and Pathways

Information regarding the interaction of this compound with specific biological targets or its modulation of cellular pathways is not available in the current body of scientific research.

In Vitro Pharmacological Investigations

There is a lack of published in vitro pharmacological studies to characterize the potential therapeutic effects of this compound.

Antiproliferative and Growth Inhibitory Effects in Cell Lines

No research has been conducted or published on the antiproliferative or growth inhibitory effects of this compound in any cancer cell lines.

Neuroprotective Efficacy in Cellular Models

The potential neuroprotective efficacy of this compound has not been evaluated in any cellular models of neurodegeneration or neuronal injury. There are no studies available on this topic.

Antimicrobial Properties in Microbial Assays

While direct antimicrobial studies on this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been the subject of numerous antimicrobial investigations. Nicotinic acid and its analogues have demonstrated a wide spectrum of activity against various pathogenic microbes, including bacteria and fungi. The antimicrobial potential of these compounds often stems from the foundational nicotinic acid moiety, which has been incorporated into various molecular structures to enhance their therapeutic properties.

Research into nicotinic acid derivatives has revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain synthesized nicotinamide (B372718) derivatives have shown notable antibacterial and antifungal activities, which are attributed to the presence of specific functional groups like thiol and phenol. The versatility of the nicotinic acid scaffold allows for the synthesis of a diverse range of derivatives, including hydrazides, oxadiazoles, and Schiff's bases, many of which exhibit significant antimicrobial, antifungal, and even antitubercular activities.

The general mechanism of action for some nicotinic acid derivatives involves the inhibition of microbial growth and biofilm formation. For example, nicotinic acid has been shown to inhibit the biofilm formation of Streptococcus pneumoniae in a concentration-dependent manner. The broad-spectrum antimicrobial action of nicotinic acid derivatives suggests their potential application in developing new strategies to combat clinically significant pathogens.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Impact of Substituent Modifications on Biological Potency

The introduction of various substituents onto the nicotinic acid backbone can modulate the antimicrobial and other biological activities. For instance, the synthesis of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid has yielded compounds with promising activity against Gram-positive bacteria. In one study, a derivative with a 5-nitrofuran substituent showed high activity against a range of bacteria. This highlights the importance of the electronic and steric properties of the substituents in determining biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound have not been reported, QSAR studies on related nicotinic acid and isonicotinic acid hydrazide derivatives have been conducted to identify key molecular descriptors influencing their antimicrobial activity.

These studies typically involve the calculation of various physicochemical and structural parameters (descriptors) for a series of compounds and then using statistical methods to build a mathematical model that predicts the biological activity. Such models can help in understanding the mechanism of action and in designing new, more potent analogues. For nicotinic acid derivatives, descriptors related to hydrophobicity, electronic properties, and steric factors are often found to be important for their antimicrobial activity. The development of a QSAR model for a series of compounds including this compound would require synthesizing and testing a library of related analogues to generate the necessary biological data.

Preclinical Biological Assessments in Non-Human Systems (Excluding Clinical Human Data)

Metabolism and Pharmacokinetic Insights in Non-Human Biological Systems

The metabolism and pharmacokinetic profile of a compound are critical determinants of its in vivo efficacy. While specific data for this compound is not available, studies on nicotinic acid and its simpler derivatives in non-human systems provide a general understanding of their metabolic fate.

Nicotinic acid and nicotinamide are precursors of the coenzymes NAD and NADP, playing a crucial role in cellular metabolism. In animal models, orally administered nicotinamide is generally considered safe with a wide margin of safety. The metabolism of nicotinic acid derivatives can be influenced by the nature of their substituents. For example, ester prodrugs of nicotinic acid have been shown to be hydrolyzed to the parent acid during skin permeation in mice, with the rate of hydrolysis being dependent on the alkyl chain length of the ester.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Ethyl-6-phenylnicotinic acid in synthetic chemistry research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard for structural confirmation and purity assessment. NMR provides detailed structural elucidation, while HPLC quantifies purity by separating and identifying impurities. Cross-referencing spectral data with authoritative databases like NIST Chemistry WebBook ensures accuracy . For novel compounds, X-ray crystallography may further validate structural assignments .

Q. What spectroscopic databases or resources are considered authoritative for verifying the structural identity of this compound?

- Methodological Answer : The National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem provide peer-reviewed spectral data (e.g., IR, MS, NMR) for cross-validation. Researchers should prioritize these sources due to their rigorous quality control and standardized protocols . Avoid non-peer-reviewed platforms to minimize bias from unverified data .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

- Methodological Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) to detail synthetic protocols, including reagent quantities, reaction conditions, and purification steps. Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplemental materials and processed data (e.g., yield calculations, purity percentages) in the main text. Consistently use IUPAC nomenclature and SI units .

Advanced Research Questions

Q. How should researchers design experiments to optimize the yield of this compound while minimizing byproduct formation?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration). Use HPLC or GC-MS to monitor reaction progress and identify byproducts. Statistical tools like ANOVA can isolate significant factors affecting yield. For complex reactions, kinetic modeling or in-situ spectroscopic monitoring (e.g., FTIR) provides real-time insights .

Q. What methodologies are employed to analyze contradictory bioactivity data reported for this compound in different pharmacological studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to aggregate data across studies, adjusting for variables like assay type (e.g., cell-based vs. in vivo) and dosage. Evaluate methodological flaws (e.g., lack of negative controls, inconsistent purity standards) using criteria from and . Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. receptor binding) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?

- Methodological Answer : Compare experimental conditions (e.g., solvent, pH) that may alter spectral profiles. Replicate measurements using standardized protocols (e.g., NIST-recommended calibration) and consult crystallographic data if available. For unresolved conflicts, collaborative inter-laboratory studies can identify systemic errors (e.g., instrument calibration drift) .

Q. What computational chemistry approaches are validated for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations predict solubility and stability. Validate predictions against experimental data (e.g., LogP via shake-flask method, thermal stability via DSC). Discrepancies highlight limitations in force fields or basis sets, guiding iterative model refinement .

Data Presentation and Reproducibility

- Key Practices :

- Tables : Include processed data (e.g., reaction yields, IC₅₀ values) in the main text, with raw data (e.g., NMR spectra, chromatograms) in appendices .

- Statistical Analysis : Report standard deviations, p-values, and confidence intervals to contextualize variability. Use tools like R or Python for reproducibility .

- Ethical Reporting : Disclose conflicts of interest and adhere to ethical guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.